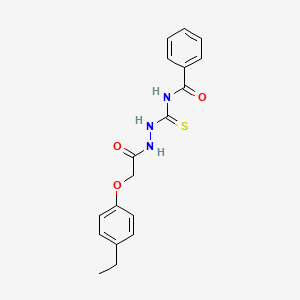
1-(2-(4-Ethylphenoxy)acetyl)-4-benzoylthiosemicarbazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“1-(2-(4-Ethylphenoxy)acetyl)-4-benzoylthiosemicarbazide” is a complex organic compound. It contains an ethylphenoxy group, an acetyl group, a benzoyl group, and a thiosemicarbazide group . The exact properties of this compound would depend on the specific arrangement of these groups in the molecule.
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, each introducing a different group to the molecule. The exact synthesis pathway would depend on the starting materials and the specific arrangement of the groups in the final compound .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the specific arrangement of its constituent groups. Techniques such as X-ray crystallography or NMR spectroscopy could be used to determine the structure .
Chemical Reactions Analysis
The chemical reactions that this compound can undergo would depend on its specific structure. The presence of the ethylphenoxy, acetyl, benzoyl, and thiosemicarbazide groups suggests that it could participate in a variety of organic reactions .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and reactivity, would depend on its specific structure .
作用機序
The mechanism of action of 1-(2-(4-Ethylphenoxy)acetyl)-4-benzoylthiosemicarbazide is not fully understood, but it is thought to involve the chelation of metal ions and inhibition of ribonucleotide reductase. This compound has been shown to decrease the levels of dNTPs, which are necessary for DNA synthesis, leading to cell cycle arrest and apoptosis.
Biochemical and Physiological Effects:
This compound has been shown to have minimal toxicity in normal cells and tissues, but its effects on cancer cells are significant. This compound has been shown to induce apoptosis, inhibit cell proliferation, and decrease tumor growth in animal models. This compound has also been shown to have anti-inflammatory properties and may have potential for use in other diseases.
実験室実験の利点と制限
One advantage of 1-(2-(4-Ethylphenoxy)acetyl)-4-benzoylthiosemicarbazide is its selectivity for cancer cells, which minimizes toxicity to normal cells. This compound also has minimal side effects in animal models. However, this compound has limited solubility in water, which can make it difficult to use in experiments. This compound also has a short half-life, which can limit its effectiveness in vivo.
将来の方向性
For 1-(2-(4-Ethylphenoxy)acetyl)-4-benzoylthiosemicarbazide research include optimizing the synthesis method to increase yield and purity, improving the solubility and stability of this compound, and investigating its potential for use in other diseases. This compound may also be combined with other anticancer agents to increase its effectiveness. Further studies are needed to fully understand the mechanism of action of this compound and its potential for clinical use.
In conclusion, this compound is a promising thiosemicarbazone compound that has shown potential for use in cancer treatment. Its selectivity for cancer cells and minimal toxicity to normal cells make it an attractive candidate for further research. However, more studies are needed to fully understand its mechanism of action and potential for clinical use.
合成法
1-(2-(4-Ethylphenoxy)acetyl)-4-benzoylthiosemicarbazide can be synthesized by reacting 4-ethylphenol with ethyl chloroacetate to form 2-(4-ethylphenoxy)acetic acid, which is then reacted with thiosemicarbazide and benzoyl chloride to form this compound. The synthesis of this compound has been optimized to increase yield and purity.
科学的研究の応用
1-(2-(4-Ethylphenoxy)acetyl)-4-benzoylthiosemicarbazide has been studied for its potential use in cancer treatment. It has been shown to have anticancer properties in vitro and in vivo, specifically against breast cancer, ovarian cancer, and leukemia. This compound has been shown to induce apoptosis, inhibit cell proliferation, and decrease tumor growth in animal models.
Safety and Hazards
特性
IUPAC Name |
N-[[[2-(4-ethylphenoxy)acetyl]amino]carbamothioyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O3S/c1-2-13-8-10-15(11-9-13)24-12-16(22)20-21-18(25)19-17(23)14-6-4-3-5-7-14/h3-11H,2,12H2,1H3,(H,20,22)(H2,19,21,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJTQCJJNZUVHPG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)OCC(=O)NNC(=S)NC(=O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[1-(4-Fluorophenyl)-2-nitroethyl]-3,5-dimethylpyrazole](/img/structure/B2534790.png)
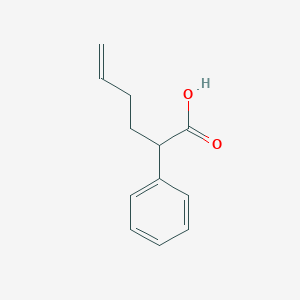
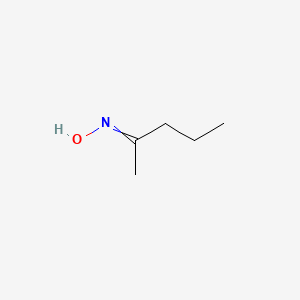
![N-(2-methoxy-5-methylphenyl)-N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-pyrrolidin-1-ylethyl]ethanediamide](/img/structure/B2534793.png)
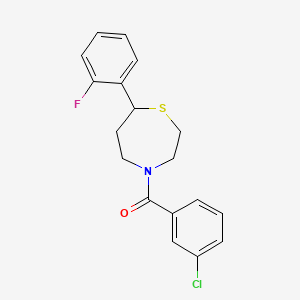
![2-[1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-4-methyl-N-(3-phenylpropyl)-1,3-thiazole-5-carboxamide](/img/structure/B2534795.png)
![N-[(2-Piperidin-1-ylpyridin-3-yl)methyl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2534797.png)
![Ethyl({2-[4-(trifluoromethyl)phenyl]ethyl})amine](/img/structure/B2534798.png)
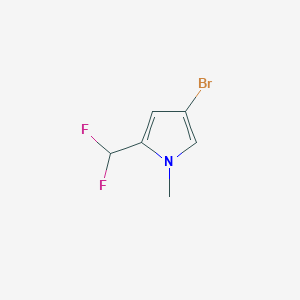
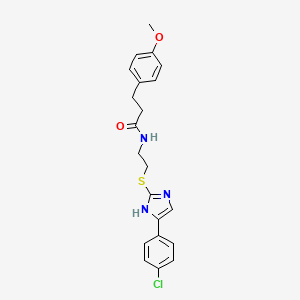
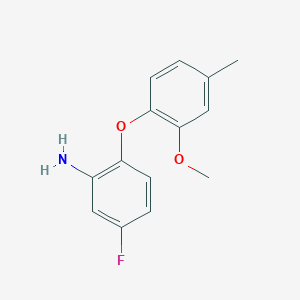
![(1S,12E,18S)-Spiro[10,20-dioxa-2,17-diazatricyclo[16.4.0.04,9]docosa-4,6,8,12-tetraene-15,3'-azetidine]-3,16-dione;2,2,2-trifluoroacetic acid](/img/structure/B2534807.png)
![1-(4-fluorophenyl)-7,7-dimethyl-1H,4H,5H,6H,7H,8H-pyrazolo[4,3-c]azepine dihydrochloride](/img/structure/B2534808.png)